N-Propan-2-ylidenehypofluorous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Propan-2-ylidenehypofluorous amide is a chemical compound with the molecular formula C6H14N2O. It is known for its unique structural properties and potential applications in various fields of science and industry. This compound is characterized by the presence of a hypofluorous amide group, which imparts distinct chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Propan-2-ylidenehypofluorous amide typically involves the reaction of diisopropylamine with hypofluorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{(CH3)2CHNH2} + \text{HOF} \rightarrow \text{(CH3)2C=NHOF} ]
The reaction is usually conducted at low temperatures to prevent the decomposition of hypofluorous acid and to achieve high yields of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of advanced reactors and purification techniques to obtain the compound in high purity. The industrial production methods focus on maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-Propan-2-ylidenehypofluorous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The hypofluorous amide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as halides and amines.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted derivatives of this compound.
Scientific Research Applications
N-Propan-2-ylidenehypofluorous amide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Propan-2-ylidenehypofluorous amide involves its interaction with molecular targets through the hypofluorous amide group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function and activity. The pathways involved include nucleophilic addition and substitution reactions.
Comparison with Similar Compounds
N-Propan-2-ylidenehypofluorous amide can be compared with other similar compounds such as:
N,N-Diisopropylamine: Similar in structure but lacks the hypofluorous amide group.
N,N-Dimethylformamide: Contains a formamide group instead of a hypofluorous amide group.
N,N-Diisopropylcarbodiimide: Contains a carbodiimide group, which imparts different reactivity.
The uniqueness of this compound lies in its hypofluorous amide group, which provides distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
13541-40-7 |
---|---|
Molecular Formula |
C3H6FN |
Molecular Weight |
75.08 g/mol |
IUPAC Name |
N-fluoropropan-2-imine |
InChI |
InChI=1S/C3H6FN/c1-3(2)5-4/h1-2H3 |
InChI Key |
IJYNPOVYMGOJIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NF)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.